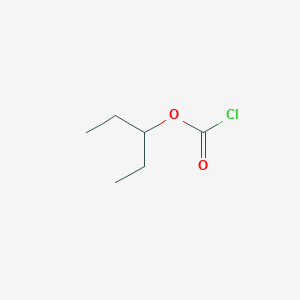

pentan-3-yl chloroformate

CAS No.:

Cat. No.: VC14318899

Molecular Formula: C6H11ClO2

Molecular Weight: 150.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClO2 |

|---|---|

| Molecular Weight | 150.60 g/mol |

| IUPAC Name | pentan-3-yl carbonochloridate |

| Standard InChI | InChI=1S/C6H11ClO2/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3 |

| Standard InChI Key | QUZQVZBZYLHJGX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)OC(=O)Cl |

Introduction

Structural and Molecular Characteristics

Pentan-3-yl chloroformate belongs to the class of chloroformate esters, distinguished by the presence of a reactive carbonochloridate group (-OC(=O)Cl). The compound’s IUPAC name, pentan-3-yl carbonochloridate, reflects its branched alkoxy chain attached to the carbonyl chloride moiety. Key structural features include:

-

Canonical SMILES: CCC(C)COC(=O)Cl, indicating a five-carbon chain with a chloroformate group at the third position .

-

Molecular weight: 150.6 g/mol, corroborated by high-resolution mass spectrometry.

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the carbonyl group and the tetrahedral arrangement around the chlorine atom, which contribute to its electrophilic reactivity .

Synthesis and Production Methods

Industrial Synthesis

The primary synthesis route involves the reaction of pentan-3-ol with phosgene (COCl₂), a highly toxic gas requiring stringent safety measures. Continuous flow reactors are employed industrially to mitigate risks associated with phosgene handling, ensuring consistent product quality and yields exceeding 85%. The reaction proceeds as follows:

Pyridine or triethylamine is often added to scavenge hydrochloric acid (HCl), shifting the equilibrium toward product formation .

Table 1: Synthesis Conditions and Yields

| Base Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | Dichloromethane | 20 | 2 | 85.6 |

| Triethylamine | Tetrahydrofuran | 0–20 | 1 | 90 |

| N-Ethyl-diisopropylamine | Dichloromethane | 0–20 | 6.25 | 100 |

Laboratory-Scale Modifications

Small-scale syntheses often utilize bis(trichloromethyl) carbonate (triphosgene) as a safer phosgene alternative. For instance, reacting pentan-3-ol with triphosgene in acetone at 20°C achieves yields of 98% while minimizing exposure risks .

Physicochemical Properties

Pentan-3-yl chloroformate exhibits the following properties:

-

Boiling point: 164.9°C at 760 mmHg, consistent with its volatile nature .

-

Vapor pressure: 1.92 mmHg at 25°C, necessitating storage in sealed containers .

-

Solubility: Miscible with polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) but immiscible with water, where it undergoes hydrolysis .

-

Storage: Recommended at 2–8°C in a refrigerator to prevent decomposition .

Chemical Reactivity and Mechanisms

Electrophilic Substitution

The chloroformate group acts as a potent electrophile, undergoing nucleophilic attack by amines, alcohols, and thiols. For example, reaction with primary amines forms carbamates:

This reaction is exploited in peptide synthesis and prodrug design .

Hydrolysis and Stability

Pentan-3-yl chloroformate hydrolyzes in aqueous media to yield pentan-3-ol and carbon dioxide:

Hydrolysis rates increase under alkaline conditions, necessitating anhydrous handling .

Applications in Organic Synthesis

Carbamate and Carbonate Formation

The compound’s reactivity enables its use in synthesizing carbamates for pharmaceutical intermediates. For instance, coupling with piperazine derivatives produces N-protected amines, critical in antiviral drug development .

Derivatization in Analytical Chemistry

Pentan-3-yl chloroformate derivatizes polar molecules (e.g., amino acids, steroids) for gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis. This enhances volatility and detection sensitivity, particularly in mass spectrometry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume